molecular formula C10H10N2O2S B2565606 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1094366-38-7

5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2565606
CAS No.: 1094366-38-7
M. Wt: 222.26
InChI Key: MWIJIUYGQXPJFC-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. It has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization to form the oxadiazole ring . The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit specific enzymes involved in cell proliferation . The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a thiol group.

    5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of an oxadiazole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of an oxadiazole ring.

Uniqueness

5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of both a methoxyphenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-13-8-5-3-2-4-7(8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIJIUYGQXPJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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